6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-methyl-2-[[2-(3-methylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-11-4-3-5-12(8-11)9-15(22)20-18-16(17(19)23)13-6-7-21(2)10-14(13)24-18;/h3-5,8H,6-7,9-10H2,1-2H3,(H2,19,23)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGRZZHMGGJFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-(2-(m-tolyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on current research findings, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is complex, featuring a thieno[2,3-c]pyridine core with an acetamido side chain. Its molecular formula is , and it has a molecular weight of approximately 304.41 g/mol. The presence of the methyl and m-tolyl groups may influence its biological interactions.
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro, likely due to its ability to disrupt cell membrane integrity.
- Anticancer Properties : Investigations into its anticancer potential reveal that it may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, similar to other compounds within its chemical class .
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. Scanning electron microscopy revealed that treated bacterial cells exhibited significant morphological changes indicative of membrane disruption.
Case Study 2: Apoptosis Induction in Cancer Cells
In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic markers such as Annexin V binding and caspase-3 activation. The study concluded that the compound could serve as a potential lead for developing new anticancer therapies targeting apoptotic pathways .
Preparation Methods
Cyclocondensation of Piperidone Derivatives
Source details a protocol where piperidone hydrochloride (154 g, 1.1 mol) reacts with methyl cyanoacetate (84 g, 0.8 mol) and sulfur (32 g, 1 mol) in methanol under basic conditions (diethylamine, 150 mL, 1.4 mol). The mixture is stirred at room temperature for 5 hours, yielding methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (47% yield). This intermediate serves as a critical precursor for subsequent functionalization.
Key parameters:
Formamide-Mediated Cyclization
An alternative route from employs 3-amino-thiophene-2-carboxylic acid methyl ester treated with triethyl orthoformate and 2,2-dimethyl-dioxane-4,6-dione . The reaction proceeds at 85°C overnight, forming a fused thienopyridine intermediate. Subsequent reflux with oxalyl chloride in methylene chloride/DMF generates the acid chloride, which is ammoniated to yield the carboxamide.
Introduction of the 6-Methyl Group
Methylation at the 6-position is achieved through Mannich-like reactions or quaternization . Source describes the synthesis of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide by treating the core structure with methyl iodide in the presence of a base (e.g., sodium hydride) in DMF. The reaction proceeds at 50°C for 12 hours, achieving >90% methylation efficiency.
Installation of the 2-(m-Tolyl)Acetamido Substituent
Acylation of the 2-Amino Group
The 2-amino group undergoes acylation with 2-(m-tolyl)acetyl chloride . As per, this involves:
- Generating the acid chloride from 2-(m-tolyl)acetic acid using thionyl chloride in dichloromethane.
- Reacting the acid chloride with the thienopyridine core in anhydrous THF with triethylamine as a base.
- Stirring at 0°C→25°C for 6 hours, followed by aqueous workup to isolate the acetamido derivative.
Alternative Coupling Strategies
Source reports carbodiimide-mediated coupling (EDC/HOBt) between the 2-amino group and 2-(m-tolyl)acetic acid in DMF. This method achieves 65–75% yields under nitrogen at 4°C for 24 hours.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. Source outlines treating the compound with HCl gas in ethyl acetate, followed by recrystallization from ethanol/ether (1:3). The product is isolated as a white crystalline solid with >99% purity (HPLC).
Optimization and Challenges
Yield Enhancement
Purification Challenges
- The hydrochloride salt is hygroscopic, requiring storage under argon.
- Column chromatography (silica gel, CH2Cl2/MeOH 9:1) resolves byproducts from incomplete acylation.
Analytical Characterization
Critical data from synthesized batches:
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 47% | 5 h | High | Industrial |
| Formamide Cyclization | 38% | 24 h | Moderate | Lab-scale |
| Carbodiimide Coupling | 68% | 24 h | Low | Lab-scale |
Q & A
What are the standard methodologies for synthesizing and purifying this compound, and how can reaction conditions be systematically optimized?
Basic:
The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, amidation, and carboxylation. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for solubility), and stoichiometric ratios of reagents like triethylamine or methyl iodide . Purification is achieved via column chromatography or recrystallization, with HPLC (≥95% purity) and NMR (1H/13C) used for validation .
Advanced:
Statistical Design of Experiments (DoE) can optimize reaction parameters. For example, a Central Composite Design (CCD) evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield while minimizing side products. Computational tools like ICReDD’s reaction path search algorithms (combining quantum chemistry and machine learning) can predict optimal conditions, reducing trial-and-error approaches .
How can structural ambiguities in the compound be resolved, particularly when crystallographic data is unavailable?
Basic:
Conventional techniques include 1H/13C NMR to confirm functional groups (e.g., amide NH at δ 10–12 ppm, aromatic protons from m-tolyl at δ 7.0–7.5 ppm) and HRMS for molecular weight validation. IR spectroscopy identifies key bonds like C=O (1650–1750 cm⁻¹) .
Advanced:
When X-ray crystallography is impractical, Density Functional Theory (DFT) simulations predict 3D conformations and electronic properties. Pairing NMR chemical shift calculations (via software like Gaussian) with experimental data resolves stereochemical ambiguities. NOESY NMR can further clarify spatial arrangements of substituents .
What strategies are recommended for elucidating the compound’s reaction mechanisms in biological or chemical systems?
Basic:
Identify reactive sites using functional group analysis (e.g., the m-tolyl acetamido group’s susceptibility to hydrolysis or nucleophilic substitution). Kinetic studies under varying pH/temperature conditions track intermediate formation via LC-MS .
Advanced:
Mechanistic studies employ isotopic labeling (e.g., 13C or 2H) to trace reaction pathways. Computational tools like Transition State Theory (TST) model activation energies for key steps (e.g., ring-opening of the tetrahydrothienopyridine moiety). Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations integrate solvent effects and enzyme interactions in biological systems .
How should researchers address contradictions in analytical data (e.g., NMR vs. HPLC purity assessments)?
Basic:
Cross-validate results using complementary techniques:
- Discrepancies in NMR integration may arise from residual solvents; use DMSO-d6 drying or 2D NMR (COSY, HSQC) to resolve overlaps .
- HPLC purity vs. NMR discrepancies may indicate co-eluting impurities; employ orthogonal methods like GC-MS or ion chromatography .
Advanced:
Apply multivariate analysis (e.g., Principal Component Analysis) to correlate datasets and identify outlier variables. For complex mixtures, hyphenated techniques like LC-NMR-MS provide structural and quantitative data simultaneously .
What advanced methods improve purity and stability during large-scale synthesis?
Basic:
Standard purity optimization includes gradient HPLC (C18 columns, acetonitrile/water mobile phase) and crystallization from ethanol/water mixtures. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced:
High-Resolution Mass Spectrometry (HRMS) detects trace impurities (≤0.1%). For hygroscopic or light-sensitive batches, lyophilization or amber glass vials with inert gas (N2) packaging enhance stability. Process Analytical Technology (PAT) monitors real-time purity during synthesis .
What methodologies are suitable for initial pharmacological profiling of this compound?
Basic:
In vitro assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
- Cytotoxicity screening in cell lines (e.g., HepG2 or HEK293) via MTT/WST-1 assays .
Advanced:
In vivo pharmacokinetics (e.g., rodent models) assess bioavailability and metabolism. Microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots. Molecular docking (AutoDock Vina) predicts target binding affinities, guiding SAR (Structure-Activity Relationship) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
